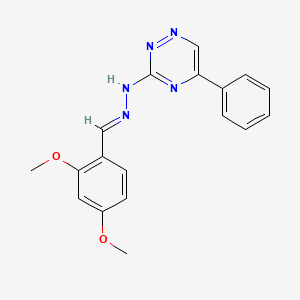
2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide, also known as DCMPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCMPA is a potent inhibitor of the chloride channel, making it a valuable tool for investigating the role of chloride channels in various physiological and pathological processes.
Mécanisme D'action
2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide acts as a potent inhibitor of the chloride channel, blocking the flow of chloride ions across cell membranes. This disruption of chloride ion transport can have a range of effects on cellular function, including altering the balance of ion concentrations and interfering with the normal functioning of ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide are complex and depend on the specific context in which it is used. In general, however, 2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide is known to have an impact on ion transport across cell membranes, which can affect a range of physiological processes. It has been shown to have effects on the nervous system, respiratory system, and other organ systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide in lab experiments is its potent and specific inhibition of the chloride channel. This makes it a valuable tool for investigating the role of chloride channels in various physiological and pathological processes. However, 2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide also has some limitations, including potential toxicity and the need for careful dosing to avoid unwanted side effects.
Orientations Futures
There are many potential future directions for research on 2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide and related compounds. Some possible areas of investigation include the development of more potent and specific chloride channel inhibitors, the investigation of the role of chloride channels in cancer and other diseases, and the exploration of the potential therapeutic applications of 2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide and related compounds. Additionally, further research is needed to fully understand the mechanisms of action and physiological effects of 2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide, as well as its potential limitations and side effects.
Méthodes De Synthèse
2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2,2-dichloro-N-(4-chloro-2-methylphenyl)acetohydroxamic acid with thionyl chloride. The resulting compound can be purified using column chromatography to obtain high purity 2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide.
Applications De Recherche Scientifique
2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide has been used in a wide range of scientific research applications, including investigating the role of chloride channels in cystic fibrosis, epilepsy, and other diseases. It has also been used to study the effects of chloride channel inhibitors on the nervous system and to investigate the mechanisms of action of other drugs.
Propriétés
IUPAC Name |
2,2-dichloro-N-(4-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5-4-6(10)2-3-7(5)13-9(14)8(11)12/h2-4,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVFBZBWOBCHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)

![1-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5816997.png)
![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)

![2-[(3-pyridinylcarbonyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5817012.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-9-hydroxy-9H-fluorene-9-carbohydrazide](/img/structure/B5817060.png)
![2-chloro-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B5817061.png)
